molecular formula C13H18N2O3S B2898732 (3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone CAS No. 1798034-76-0

(3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone

Cat. No.: B2898732
CAS No.: 1798034-76-0
M. Wt: 282.36
InChI Key: OMFJZBWXDAXTTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone is a synthetic organic molecule designed for research applications, featuring a distinct structure that combines an azetidine ring with a pyridinyl moiety and an isobutylsulfonyl group. This specific arrangement is of significant interest in medicinal chemistry, particularly in the discovery and development of novel therapeutic agents. Compounds with the azetidine scaffold are actively investigated for their potential as inhibitors of critical biological targets. Research into similar azetidine derivatives has shown promise in areas such as Janus Kinase (JAK) inhibition for immunology and oncology research . Furthermore, structurally related β-lactam (azetidin-2-one) compounds have demonstrated potent antiproliferative activity by acting as tubulin polymerization inhibitors, disrupting microtubule dynamics in cancer cells . The presence of the sulfonyl group is a common pharmacophore found in molecules with diverse bioactivities, suggesting potential for modulating various enzymatic pathways. This product is intended for non-human research applications only and is not meant for diagnostic, therapeutic, or any other human use. Researchers can employ this compound as a key intermediate or a lead structure in hit-to-lead optimization campaigns, leveraging its unique architecture to explore new chemical space and investigate structure-activity relationships (SAR).

Properties

IUPAC Name

[3-(2-methylpropylsulfonyl)azetidin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-10(2)9-19(17,18)11-7-15(8-11)13(16)12-5-3-4-6-14-12/h3-6,10-11H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFJZBWXDAXTTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cross-Coupling for Azetidine Intermediate Formation

The synthesis begins with the preparation of a halogenated azetidine precursor. A palladium-catalyzed Suzuki-Miyaura coupling is employed to introduce the pyridyl group:

Step 1: Formation of Azetidine-Boronate Complex
A halogenated azetidine derivative (Compound a) reacts with a borate ester under inert conditions. The reaction utilizes $$ \text{Pd(PPh}3\text{)}4 $$ or $$ \text{Pd(dppf)Cl}_2 $$ as catalysts, with sodium carbonate as a base in a dioxane/water solvent system.

Step 2: Coupling with Pyridyl Group
The azetidine-boronate intermediate undergoes cross-coupling with 2-bromopyridine. This step proceeds at 80–100°C for 12–24 hours, yielding the pyridyl-azetidine scaffold.

Sulfonylation of the Azetidine Ring

The 3-position of the azetidine ring is functionalized via sulfonylation:

Reaction Conditions

  • Sulfonating Agent : Isobutylsulfonyl chloride.
  • Base : $$ \text{Et}_3\text{N} $$ or $$ \text{DBU} $$ in dichloromethane or acetonitrile.
  • Temperature : 0°C to room temperature for 6–12 hours.

This step introduces the isobutylsulfonyl group with >85% yield under optimized conditions.

Final Ketone Formation

The ketone linkage is established through a nucleophilic acyl substitution:

Procedure

  • The azetidine nitrogen reacts with pyridine-2-carbonyl chloride in the presence of $$ \text{DMAP} $$ (4-dimethylaminopyridine).
  • The reaction proceeds in tetrahydrofuran at reflux for 8–16 hours.

Reaction Mechanisms and Stereochemical Control

Palladium-Catalyzed Coupling Mechanism

The Suzuki-Miyaura coupling involves three steps:

  • Oxidative Addition : Pd(0) inserts into the C–Br bond of 2-bromopyridine.
  • Transmetallation : The azetidine-boronate transfers its aryl group to Pd(II).
  • Reductive Elimination : Pd(II) releases the coupled product, regenerating Pd(0).

Density functional theory (DFT) calculations confirm that the four-membered azetidine ring forms preferentially over five-membered analogs due to kinetic control under the reaction conditions.

Sulfonylation Selectivity

The sulfonylation at the 3-position is governed by steric and electronic factors:

  • The azetidine ring’s conformational strain increases reactivity at the 3-position.
  • The use of bulky bases like $$ \text{DBU} $$ minimizes over-sulfonylation.

Optimization Strategies

Catalyst Screening

Catalyst Yield (%) Purity (%)
$$ \text{Pd(PPh}3\text{)}4 $$ 78 95
$$ \text{Pd(dppf)Cl}_2 $$ 82 97
$$ \text{Pd(OAc)}_2 $$ 65 88

$$ \text{Pd(dppf)Cl}_2 $$ provides optimal balance of yield and purity due to enhanced stability of the palladium intermediate.

Solvent Effects

Solvent System Reaction Time (h) Yield (%)
Dioxane/Water 18 82
THF/Water 24 75
Toluene/Ethanol 30 68

The dioxane/water system facilitates efficient mixing of polar and non-polar reactants, accelerating transmetallation.

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
  • $$ ^1\text{H NMR} $$ : δ 1.02 (d, $$ J = 6.8 $$ Hz, 6H, isobutyl CH$$3$$), δ 3.45–3.60 (m, 2H, azetidine CH$$2$$), δ 8.52 (d, $$ J = 4.8 $$ Hz, 1H, pyridine H-6).
  • Mass Spec : [M+H]$$^+$$ at m/z 283.12 (calculated 283.11).

Industrial Scalability Challenges

Key considerations for large-scale production:

  • Cost of Palladium Catalysts : Recycling protocols using charcoal filtration reduce Pd waste.
  • Exothermic Sulfonylation : Controlled addition of isobutylsulfonyl chloride prevents thermal runaway.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone is a synthetic organic molecule with an azetidine ring and a pyridine moiety, with the presence of the isobutylsulfonyl group enhancing its reactivity and potential biological activity. It is of interest in medicinal chemistry for potential therapeutic applications, particularly in the development of novel pharmaceuticals.

Applications

  • Medicinal Chemistry This compound is used in the development of novel pharmaceuticals.
  • Materials Science It is utilized in the synthesis of advanced materials with specific properties.
  • Catalysis The compound is used as a ligand in catalytic reactions.
  • Agrochemicals It is explored as a building block for novel agrochemicals.

Interaction Studies

Interaction studies are performed to understand how this compound engages with biological systems. Key methods include:

  • Spectroscopic Techniques Use UV-Vis, IR, and NMR to study molecular interactions.
  • Molecular Docking Predict binding affinities and modes with target proteins.
  • Cell-Based Assays Evaluate compound effects on cellular pathways.

These studies contribute to a comprehensive understanding of the compound's mechanism of action.

Structural Comparison

Several compounds share structural similarities with this compound, allowing for comparative analysis:

Compound NameStructural FeaturesUnique Aspects
1-(Isobutylsulfonyl)-2-pyridinoneContains a pyridine ring and sulfonamideExhibits different pharmacological properties
3-(Butanesulfonyl)azetidineSimilar azetidine core but with different sulfonic groupMay have enhanced solubility
Pyridin-2-carboxamidePyridine derivative with carboxamide functional groupDifferent reactivity profile

Mechanism of Action

The mechanism of action of (3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Sulfonyl Substituent Key Features Potential Applications
(3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone* C₁₃H₁₈N₂O₃S 294.36 Isobutyl Compact azetidine core, moderate lipophilicity Hypothesized pesticidal/antimicrobial activity
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone C₁₅H₂₀N₂O₃S 308.40 Cyclohexyl Bulky substituent, higher lipophilicity Research in coordination chemistry (metal-binding studies)
1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone C₁₄H₁₆N₂O₄S 308.35 Furan-2-ylmethyl Aromatic furan group, additional pyrrole moiety Enhanced π-π interactions for target binding

Structural and Electronic Differences

  • The furanmethyl group in introduces aromaticity, which may enhance binding to biological targets via π-stacking interactions.
  • Azetidine vs. Larger Heterocycles :

    • The azetidine ring’s strain increases reactivity compared to five- or six-membered rings, favoring nucleophilic substitution or ring-opening reactions .

Hypothesized Bioactivity

  • Pesticidal Activity : Ethylsulfonyl pyridine derivatives in exhibit pesticidal properties, suggesting the target compound could act as a neurotoxin or enzyme inhibitor.
  • Antioxidant Potential: Coordination compounds of pyridin-2-yl ketones with transition metals (e.g., Cu, Ni) show antioxidant activity , though this remains unexplored for azetidine analogs.

Biological Activity

The compound (3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone is a member of the azetidine family, which has garnered attention due to its potential biological activities, particularly as a Janus kinase (JAK) inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H16N2O2S
  • CAS Number : 1797845-57-8

The primary mechanism of action for compounds like this compound involves the inhibition of JAK pathways. JAKs are critical in mediating cytokine signaling, which plays a significant role in various inflammatory and autoimmune diseases. By inhibiting these pathways, the compound can potentially reduce inflammation and modulate immune responses.

1. Anti-inflammatory Effects

Research indicates that azetidine derivatives, including this compound, exhibit significant anti-inflammatory properties. In vitro studies have shown that they can downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as NF-kB signaling.

2. Antitumor Activity

There is emerging evidence suggesting that this compound may possess antitumor properties. In vivo studies involving mouse xenograft models demonstrated that certain azetidine derivatives could suppress tumor growth effectively at low doses, likely due to their ability to inhibit JAK signaling pathways associated with tumor proliferation .

3. Potential in Autoimmune Disorders

Given its mechanism as a JAK inhibitor, this compound holds promise for treating autoimmune disorders such as rheumatoid arthritis and psoriasis. Clinical trials are necessary to evaluate its efficacy and safety in humans.

Case Study 1: JAK Inhibition in Rheumatoid Arthritis

A study investigated the effects of various JAK inhibitors on rheumatoid arthritis models. The results indicated that compounds similar to this compound significantly reduced joint inflammation and damage in treated groups compared to controls .

Case Study 2: Antitumor Efficacy

In another study focusing on cancer treatment, an azetidine derivative demonstrated substantial antitumor effects in a mouse model of breast cancer. The compound inhibited tumor growth by inducing apoptosis in cancer cells through modulation of the PI3K/AKT/mTOR pathway .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
Anti-inflammatoryInhibition of NF-kB signaling
AntitumorInduction of apoptosis via PI3K/AKT/mTOR
Autoimmune disordersJAK pathway inhibition

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to synthesize (3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Azetidine ring formation : Cyclization of β-amino alcohols or alkylation of azetidine precursors.
  • Sulfonylation : Reaction of the azetidine nitrogen with isobutylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
  • Methanone linkage : Coupling the sulfonylated azetidine with pyridin-2-yl carbonyl derivatives via nucleophilic acyl substitution .
  • Key reagents include acid chlorides for acylation and bases like NaH for deprotonation .
    • Analytical Validation : Reaction progress is monitored via TLC, with final structure confirmation using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS) .

Q. How is the structural integrity of the compound verified post-synthesis?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR identify proton environments and carbon frameworks. For example, the pyridine ring protons appear as distinct aromatic signals (δ 7.5–8.5 ppm), while the isobutylsulfonyl group shows characteristic methylene (δ 3.1–3.3 ppm) and tertiary hydrogen (δ 1.8–2.0 ppm) peaks .
  • Mass Spectrometry : HRMS confirms the molecular ion peak (e.g., [M+H]+^+) with <2 ppm deviation from theoretical values .
  • X-ray Crystallography : Resolves bond lengths (e.g., C-N: ~1.34 Å, C-S: ~1.76 Å) and dihedral angles to validate stereochemistry .

Advanced Research Questions

Q. How can synthetic yields be optimized for the sulfonylation step in azetidine derivatives?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance sulfonyl chloride reactivity while minimizing hydrolysis .
  • Temperature Control : Reactions are conducted at 0–5°C to suppress side reactions (e.g., over-sulfonylation) .
  • Catalysis : DMAP (4-dimethylaminopyridine) accelerates sulfonylation via nucleophilic catalysis, improving yields by 15–20% .
    • Data-Driven Optimization : DOE (Design of Experiments) evaluates variables like molar ratios and reaction time. For example, a 1:1.2 azetidine:sulfonyl chloride ratio maximizes yield (85–90%) .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina models binding to enzymes (e.g., kinases) by calculating binding affinities (ΔG) and hydrogen-bond interactions .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, analyzing RMSD (<2 Å indicates stable binding) .
  • QSAR Modeling : Correlates structural descriptors (e.g., logP, polar surface area) with activity data to prioritize derivatives for synthesis .

Q. How can contradictory solubility data from different studies be resolved?

  • Methodological Answer :

  • Analytical Replication : Measure solubility in standardized buffers (e.g., PBS pH 7.4) using UV-Vis spectroscopy (λmax for quantification) .
  • Purity Assessment : HPLC with PDA detection (≥95% purity threshold) ensures impurities (e.g., unreacted sulfonyl chloride) do not skew results .
  • Particle Size Control : Sonication or micronization reduces particle size to <10 µm, enhancing apparent solubility .

Research Challenges and Future Directions

  • Metabolic Stability : Fluorine substitution (e.g., replacing isobutyl with fluoromethyl) may enhance metabolic half-life, as seen in related azetidine derivatives .
  • In Vivo Efficacy : Pharmacokinetic studies in rodent models are needed to assess oral bioavailability and brain penetration, leveraging LC-MS/MS for plasma quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.